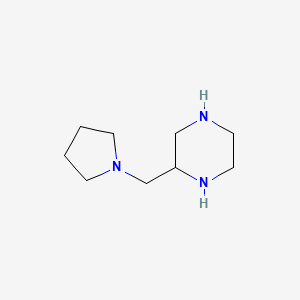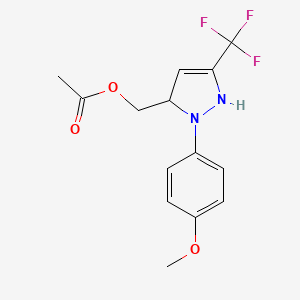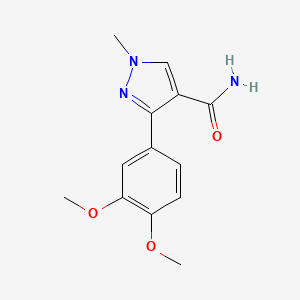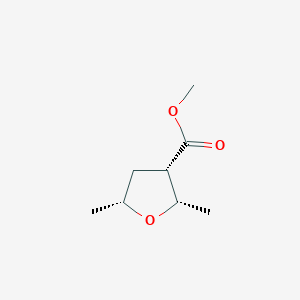
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is a chiral compound with a tetrahydrofuran ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate typically involves the use of commercially available starting materials. One common method involves the esterification of a suitable precursor with methanol under acidic conditions. The reaction is often carried out at room temperature to ensure the retention of stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its stereochemistry is crucial for the biological activity of the resulting compounds.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that require specific stereochemistry for efficacy.
Industry
In the industrial sector, this compound is used in the production of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Wirkmechanismus
The mechanism of action of (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5R)-2,5-Dimethylmorpholine: This compound has a similar ring structure but differs in the presence of a nitrogen atom.
2,5-Dimethyltetrahydrofuran: This compound lacks the ester group present in (2S,3S,5R)-Methyl 2,5-dimethyltetrahydrofuran-3-carboxylate.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups. This uniqueness makes it valuable in applications requiring precise molecular interactions and properties.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (2S,3S,5R)-2,5-dimethyloxolane-3-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
LTEQUHVAEQPJQB-VQVTYTSYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@H](O1)C)C(=O)OC |
Kanonische SMILES |
CC1CC(C(O1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Carboxy(hydroxy)methyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12868957.png)


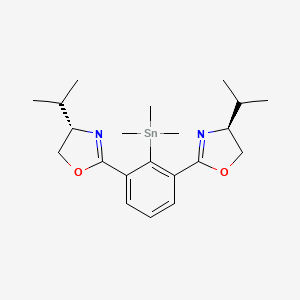
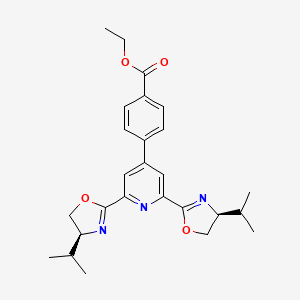
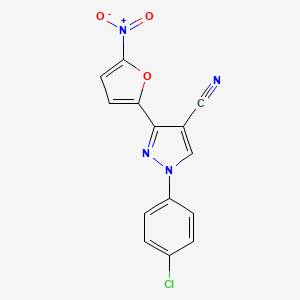
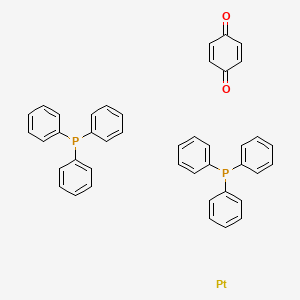
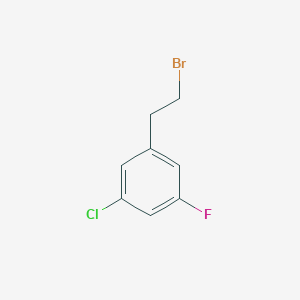

![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
